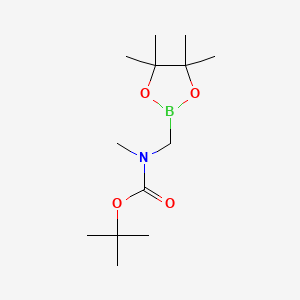
Tert-butyl methyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dioxaborolane ring. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, materials science, and other areas.
Preparation Methods
The synthesis of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dioxaborolane ring is a key reactive site.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often involving transition metal catalysts.
Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drug candidates and other medicinal compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the synthesis .
Comparison with Similar Compounds
Tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound also contains a dioxaborolane ring and is used in similar coupling reactions.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a dioxaborolane ring, used in the synthesis of complex organic molecules.
The uniqueness of tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C13H26BNO4 |
|---|---|
Molecular Weight |
271.16 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15(8)9-14-18-12(4,5)13(6,7)19-14/h9H2,1-8H3 |
InChI Key |
IMTNHDZJUHIXPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















